molecular formula C10H10N2O2S B13523749 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Cat. No.: B13523749
M. Wt: 222.27 g/mol
InChI Key: KFVCNRFCDGRUKZ-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards certain enzymes . Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylacetic acid
  • 4-(Methylsulfonyl)acetophenone
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is unique due to its specific structural features, such as the combination of a pyrazole ring and a methylsulfonylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)

InChI Key

KFVCNRFCDGRUKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

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